
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one, commonly known as CMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMPP is a piperidine-based compound that is structurally similar to other compounds used in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
Applications in Heterocyclic Chemistry Synthesis
The synthesis and manipulation of heterocyclic compounds are of great interest in medicinal chemistry and materials science. A study on the synthesis of pyrrolo[1,2-a]quinoxalines through 1,3-dipolar cycloaddition reaction highlights a methodology that could be applied to the compound of interest. This process involves reactions with substituted quinoxaline oxides to produce complex heterocyclic structures, potentially useful for the development of new pharmaceuticals or materials with unique electronic properties (Kim et al., 1990).
Crystal Structure Analysis for Drug Design
The detailed crystal structure analysis of compounds, as demonstrated with paroxetine hydrochloride, is crucial for drug design and development. This approach aids in understanding the conformational preferences and intermolecular interactions of complex molecules, which is vital for predicting the binding affinities and activities of potential drug candidates. Such analyses could be applied to the compound to facilitate the design of molecules with targeted biological activities (Yokota et al., 1999).
Exploring Molecular Interactions with Biological Targets
Investigations into the molecular interactions of specific antagonists with the CB1 cannabinoid receptor reveal the importance of understanding how structural features influence binding to biological targets. This research can inform the design of molecules with desired pharmacological profiles, suggesting that studying the interactions of our compound with relevant biological targets could uncover new therapeutic agents (Shim et al., 2002).
Development of High-Affinity Ligands
The development of selective high-affinity ligands for dopamine receptors, as seen in research on 4-heterocyclylpiperidines, showcases the compound's potential application in neuroscience research. By modifying the chemical structure, researchers can create molecules with high specificity and affinity for particular receptors, paving the way for new treatments for neurological disorders (Rowley et al., 1997).
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-pyridin-3-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O3/c1-20(2,26-17-7-5-15(21)6-8-17)19(24)23-12-9-16(10-13-23)25-18-4-3-11-22-14-18/h3-8,11,14,16H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURDGTNPXWGCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)OC2=CN=CC=C2)OC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-(pyridin-3-yloxy)piperidin-1-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

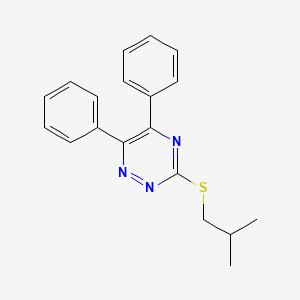
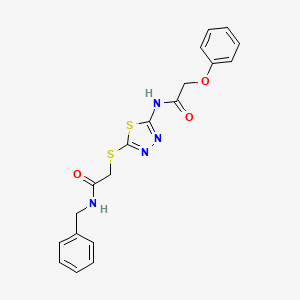
![2-((Imidazo[2,1-b]thiazol-6-ylmethyl)thio)benzo[d]oxazole hydrobromide](/img/structure/B2676895.png)
![6-Bromo-3-(methoxycarbonyl)-2-methylbenzo[b]furan-5-yl 4-chlorobenzoate](/img/structure/B2676896.png)
![Methyl 5-[(4-cyanophenoxy)methyl]-2-furoate](/img/structure/B2676897.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B2676901.png)
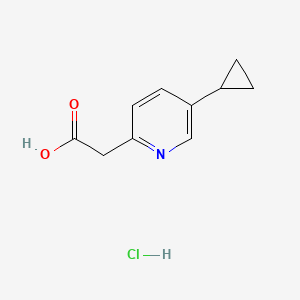
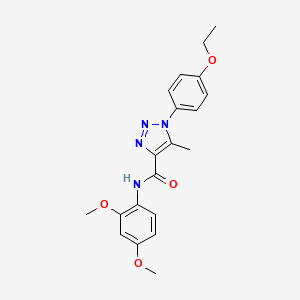
![3-phenyl-7-{[3-(1H-pyrazol-1-yl)propyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2676908.png)
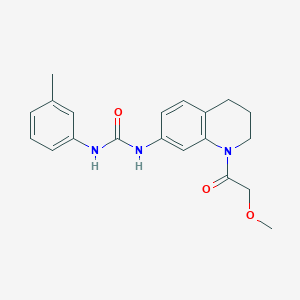
![2-(9-benzyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetamide](/img/structure/B2676911.png)
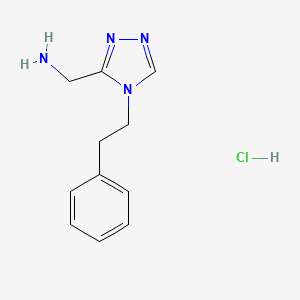
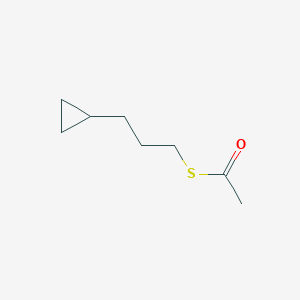
![(Z)-ethyl 1-isobutyl-2-((4-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2676916.png)